molecular formula C8H5ClN2O3 B2870763 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime CAS No. 937602-19-2

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime

Cat. No. B2870763
CAS RN: 937602-19-2
M. Wt: 212.59
InChI Key: MPIZHPMSDOKGFM-UHFFFAOYSA-N
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Description

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime, otherwise known as 6-Chloro-benzoxazine-3-oxime, is a chemical compound of particular interest to scientists due to its many potential applications.

Scientific Research Applications

6-Chloro-benzoxazine-3-oxime has many potential applications in scientific research. It has recently been studied as a potential inhibitor of enzymes such as carbonic anhydrase and cytochrome P450. It has also been used as a ligand in coordination chemistry and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-benzoxazine-3-oxime is not yet fully understood, but it is believed to involve the formation of a complex between the oxime and the enzyme. This complex is thought to inhibit the activity of the enzyme by blocking the active site and preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-benzoxazine-3-oxime are not yet fully understood, but it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be effective in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Chloro-benzoxazine-3-oxime in laboratory experiments is its ease of synthesis. It can be synthesized relatively quickly and with minimal effort. The main limitation of using this compound in laboratory experiments is its limited availability. It is not widely available, and it can be expensive to obtain.

Future Directions

6-Chloro-benzoxazine-3-oxime has many potential future applications. It has been proposed as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. It could also be used as a building block for the synthesis of more complex compounds. Additionally, it could be used in the development of new enzyme inhibitors and as a ligand in coordination chemistry.

Synthesis Methods

The synthesis of 6-Chloro-benzoxazine-3-oxime involves a two-step process. In the first step, benzoxazine is reacted with thionyl chloride to form the corresponding chloro-derivative. In the second step, the chloro-derivative is reacted with hydroxylamine to form the desired oxime product.

properties

IUPAC Name

6-chloro-3-(hydroxyamino)-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-1-2-6-5(3-4)10-7(11-13)8(12)14-6/h1-3,13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZHPMSDOKGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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